REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1.C(O)=[O:25]>[Ni]>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:25])=[CH:18][CH:17]=1
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Name
|
4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile
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Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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FILTRATION
|
Details
|
The insoluble matter was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Water was added to the residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The remaining oily material was chromatographed on a column of silica gel
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Type
|
WASH
|
Details
|
from the fractions eluted with chloroform-hexane (1:1, V/V)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |